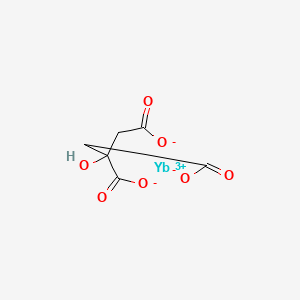![molecular formula C18H13NO3 B14669598 11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- CAS No. 39597-33-6](/img/structure/B14669598.png)
11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinoline family, which is known for its diverse biological activities and potential pharmaceutical applications. The structure of this compound includes an indenoquinoline core with methoxy groups at the 7th and 8th positions, which can influence its chemical reactivity and biological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- typically involves the condensation of ninhydrin with o-phenylenediamine. This reaction is carried out under reflux conditions in ethanol, resulting in the formation of the indenoquinoline core . The methoxy groups are introduced through subsequent methylation reactions using appropriate methylating agents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the indenoquinoline core can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indenoquinoline derivatives.
科学研究应用
11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes, such as c-Jun N-terminal kinases (JNKs). It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may act as a nitric oxide donor, contributing to its biological activity .
相似化合物的比较
- 6,9-Dimethoxy-11H-indeno[1,2-b]quinoxalin-11-one
- 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one
- Indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives
Comparison: 11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- is unique due to its specific substitution pattern with methoxy groups at the 7th and 8th positions. This substitution can significantly influence its chemical reactivity and biological properties compared to other indenoquinoline derivatives. For instance, the presence of methoxy groups can enhance its solubility and potentially its bioavailability .
属性
CAS 编号 |
39597-33-6 |
|---|---|
分子式 |
C18H13NO3 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
7,8-dimethoxyindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H13NO3/c1-21-15-8-10-7-13-17(19-14(10)9-16(15)22-2)11-5-3-4-6-12(11)18(13)20/h3-9H,1-2H3 |
InChI 键 |
ZWXRSMHCUSEEEI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC3=C(C4=CC=CC=C4C3=O)N=C2C=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


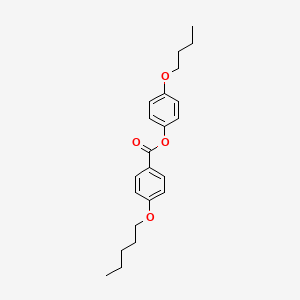
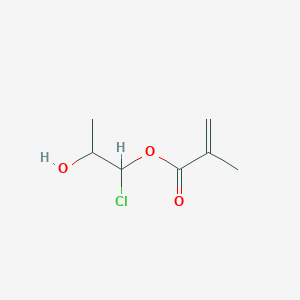
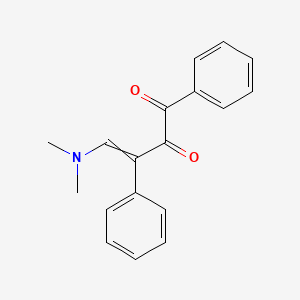
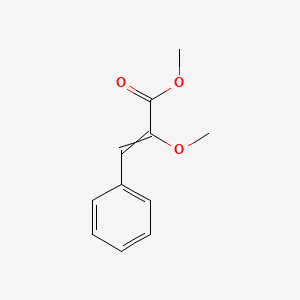
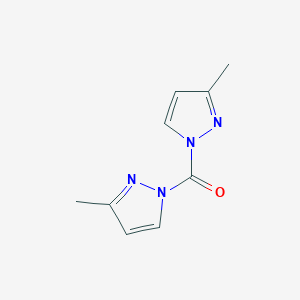
![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)


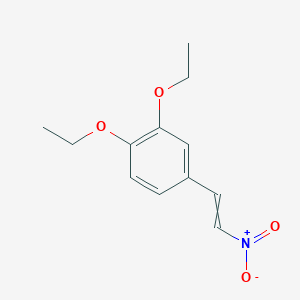
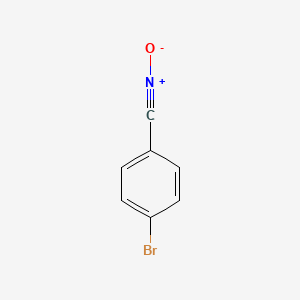
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)
